molecular formula C26H35O7P B127300 Phosphine oxide, bis(2,6-dimethoxybenzoyl)(2,4,4-trimethylpentyl)- CAS No. 145052-34-2

Phosphine oxide, bis(2,6-dimethoxybenzoyl)(2,4,4-trimethylpentyl)-

Cat. No. B127300
M. Wt: 490.5 g/mol
InChI Key: LFOXEOLGJPJZAA-UHFFFAOYSA-N
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Description

Phosphine oxide, bis(2,6-dimethoxybenzoyl)(2,4,4-trimethylpentyl)- is a chemical compound with the molecular formula C26H35O7P . It is commonly used as a photoinitiator in the production of polymers and plastics, where it helps to initiate and control the polymerization process when exposed to light .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C26H35O7P . The average mass is 490.526 Da and the monoisotopic mass is 490.212036 Da .


Chemical Reactions Analysis

This compound is used as a photoinitiator, which means it can initiate a chemical reaction when exposed to light . It’s often used in the production of polymers and plastics .


Physical And Chemical Properties Analysis

The predicted boiling point of this compound is 612.6±65.0 °C and its predicted density is 1.132±0.06 g/cm3 .

Scientific Research Applications

Photochemistry and Reactivity

Phosphine oxide, particularly bis(2,6-dimethoxybenzoyl)(2,4,4-trimethylpentyl)phosphine oxide, has been studied extensively in the context of photochemistry. This compound undergoes photolysis, yielding phosphinoyl and benzoyl radicals. These radicals show distinct absorption maxima and react with various substances like alkenes, halocarbons, and oxygen. Their reactivity varies significantly, as demonstrated by their different rate constants in various reactions (Sluggett et al., 1996), (Jockusch et al., 1997).

Photoinitiators in Polymerization

This phosphine oxide is also notable as a photoinitiator in polymerization processes. It has been found to be more efficient compared to other photoinitiators, especially in pigmented systems due to its strong and broad absorption at longer wavelengths. Studies have shown that it facilitates higher conversion of acrylic double bonds, proving its effectiveness in applications like UV curing and furniture coating (Chang & Nguyen, 1998), (Rutsch et al., 1978).

Photophysics Investigations

The photophysics of this compound have been explored through various studies involving fluorescence, phosphorescence, and time-resolved electron spin resonance. These investigations provide insights into its behavior under different light conditions, making it a subject of interest in fields like material science and photochemistry (Jockusch et al., 1997).

Enhancing Free Radical Polymerization

The use of this phosphine oxide, combined with other compounds like mercaptothioxanthone, has been shown to enhance the efficiency of photoinitiators for free radical polymerization. This combination benefits from improved light absorption and reduced oxygen inhibition, leading to better polymerization yields even in air-saturated solutions (Keskin et al., 2008).

Applications in Nanotechnology

This phosphine oxide plays a role in the field of nanotechnology, particularly in the development of water-soluble nanoparticles. It has been used in polymer systems for transferring various nanoparticles from organic solvents to water, thus preserving their physical properties and reactivities (Kim et al., 2005).

Safety And Hazards

This compound has been classified with the hazard statements H317 and H410, indicating that it may cause an allergic skin reaction and is very toxic to aquatic life with long lasting effects . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

[(2,6-dimethoxybenzoyl)-(2,4,4-trimethylpentyl)phosphoryl]-(2,6-dimethoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35O7P/c1-17(15-26(2,3)4)16-34(29,24(27)22-18(30-5)11-9-12-19(22)31-6)25(28)23-20(32-7)13-10-14-21(23)33-8/h9-14,17H,15-16H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFOXEOLGJPJZAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C)(C)C)CP(=O)(C(=O)C1=C(C=CC=C1OC)OC)C(=O)C2=C(C=CC=C2OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30869945
Record name Methanone, 1,1'-[(2,4,4-trimethylpentyl)phosphinylidene]bis[1-(2,6-dimethoxyphenyl)-
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Molecular Weight

490.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phosphine oxide, bis(2,6-dimethoxybenzoyl)(2,4,4-trimethylpentyl)-

CAS RN

145052-34-2
Record name Bis(2,6-dimethoxybenzoyl)(2,4,4-trimethylpentyl)phosphine oxide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, 1,1'-((2,4,4-trimethylpentyl)phosphinylidene)bis(1-(2,6-dimethoxyphenyl)-
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Record name Methanone, 1,1'-[(2,4,4-trimethylpentyl)phosphinylidene]bis[1-(2,6-dimethoxyphenyl)-
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Record name Methanone, 1,1'-[(2,4,4-trimethylpentyl)phosphinylidene]bis[1-(2,6-dimethoxyphenyl)-
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Record name Bis(2,6-dimethoxybenzoyl)-2,4,4-trimethylpentylphosphinoxide
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Record name Bis(2,6-dimethoxybenzoyl)-2,4,4-trimethylpentylphosphine oxide
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Synthesis routes and methods

Procedure details

Specifically, for example, IRUGACURE-1700 (brand name, which is produced by Chiba specialty chemical Co., Ltd.) in which 2-hydroxy-2-methyl-1-phenyl propane-1-on (Dacrocur 1173, brand name, which is produced by Chiba specialty chemical Co., Ltd.) and bis(2,6-dimethoxy benzoyl)-2,4,4-trimethyl pentyl phosphine oxide (product, which is produced by Chiba specialty chemical Co., Ltd.) are mixed at a rate of 75%:25%; IRUGACURE-1800 (brand name, which is produced by Chiba specialty chemical Co., Ltd.) in which 1-hydroxy-cyclohexyl-phenyl-ketone (IRUGACURE-184, brand name, which is produced by Chiba specialty chemical Co., Ltd.) and bis(2,6-dimethoxy benzoyl)-2,4,4-trimethyl pentyl phosphine oxide (product, which is produced by Chiba specialty chemical Co., Ltd.) are mixed at a rate of 75%:25%; IRUGACURE-1850 (brand name, which is produced by Chiba specialty chemical Co., Ltd.) in which the same components are mixed at a rate of 50%:50%; bis(2,4,6)-trimethyl benzoyl)-phenyl phosphine oxide (IRUGACURE-819, brand name, which is produced by Chiba specialty chemical Co., Ltd.); 2,4,6-trimethyl benzoyl-diphenyl phosphine oxide (Lucirin TPO, brand name, which is produced by BASF Co., Ltd.), and Darocur-4265 (brand name, which is produced by Chiba specialty chemical Co., Ltd.) in which 2-hydroxy-2-methyl-1-phenyl propane-1-on (Dacrocur 1173, brand name, which is produced by Chiba specialty chemical Co., Ltd.) and 2,4,6-trimethyl benzoyl-diphenyl phosphine oxide (Lucirin TPO, brand name, which is produced by BASF Co., Ltd.) are mixed at a rate of 50%:50% are exemplary.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phosphine oxide, bis(2,6-dimethoxybenzoyl)(2,4,4-trimethylpentyl)-
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Phosphine oxide, bis(2,6-dimethoxybenzoyl)(2,4,4-trimethylpentyl)-
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Phosphine oxide, bis(2,6-dimethoxybenzoyl)(2,4,4-trimethylpentyl)-
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Phosphine oxide, bis(2,6-dimethoxybenzoyl)(2,4,4-trimethylpentyl)-

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